Cas no 188633-57-0 (4-Pyrimidinecarboxamide,N-[1-[(cyclohexylamino)carbonyl]-3-methylbutyl]-N-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-6-phenyl-)
![4-Pyrimidinecarboxamide,N-[1-[(cyclohexylamino)carbonyl]-3-methylbutyl]-N-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-6-phenyl- structure](https://www.kuujia.com/scimg/cas/188633-57-0x500.png)
188633-57-0 structure
Product name:4-Pyrimidinecarboxamide,N-[1-[(cyclohexylamino)carbonyl]-3-methylbutyl]-N-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-6-phenyl-
4-Pyrimidinecarboxamide,N-[1-[(cyclohexylamino)carbonyl]-3-methylbutyl]-N-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-6-phenyl- Chemical and Physical Properties
Names and Identifiers
-
- 4-Pyrimidinecarboxamide,N-[1-[(cyclohexylamino)carbonyl]-3-methylbutyl]-N-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-6-phenyl-
- 4-Pyrimidinecarboxamide,N-[1-[(cyclohexylamino)carbonyl]-3-methylbutyl]-N-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-6-phen
- 4-Pyrimidinecarboxamide,N-[1-[(cyclohexylamino)carbonyl]-3-methylbutyl]-N-(4-methoxyphenyl)-2-...
- N-[1-(cyclohexylamino)-4-methyl-1-oxopentan-2-yl]-N-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)-6-phenylpyrimidine-4-carboxamide
- 4-Pyrimidinecarboxamide,N-[1-[(cyclohexylamino)carbonyl]-3-methylbutyl]-N-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-6-phenyl-(9CI)
- 188633-57-0
-
- Inchi: InChI=1S/C35H46N6O3/c1-25(2)23-32(33(42)36-27-13-9-6-10-14-27)41(28-15-17-29(44-4)18-16-28)34(43)31-24-30(26-11-7-5-8-12-26)37-35(38-31)40-21-19-39(3)20-22-40/h5,7-8,11-12,15-18,24-25,27,32H,6,9-10,13-14,19-23H2,1-4H3,(H,36,42)
- InChI Key: LKCNHKZBNNFRFX-UHFFFAOYSA-N
- SMILES: C1(NC(C(N(C2C=CC(OC)=CC=2)C(C2C=C(C3C=CC=CC=3)N=C(N3CCN(C)CC3)N=2)=O)CC(C)C)=O)CCCCC1
Computed Properties
- Exact Mass: 598.36313935g/mol
- Monoisotopic Mass: 598.36313935g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 44
- Rotatable Bond Count: 10
- Complexity: 891
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6.3
- Topological Polar Surface Area: 90.9Ų
4-Pyrimidinecarboxamide,N-[1-[(cyclohexylamino)carbonyl]-3-methylbutyl]-N-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-6-phenyl- Related Literature
-
Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
-
Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851
-
5. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
188633-57-0 (4-Pyrimidinecarboxamide,N-[1-[(cyclohexylamino)carbonyl]-3-methylbutyl]-N-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-6-phenyl-) Related Products
- 2097273-59-9(Acetic acid, 2-[(2,6-dimethoxyphenyl)amino]-2-oxo-)
- 72688-91-6(Bis(tetrabutylammonium) Bis(1,3-dithiole-2-thione-4,5-dithiolato)platinum(II))
- 878061-72-4(6-(methylsulfanyl)-N-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl-1,3-benzothiazol-2-amine)
- 2229330-75-8(2-5-(methoxycarbonyl)thiophen-2-ylprop-2-enoic acid)
- 2228175-35-5(4-(hydrazinylmethyl)-2,5-dimethoxypyridine)
- 118757-11-2(5-Bromo-1-(phenylsulfonyl)indole)
- 1240217-93-9(5-(furan-2-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide)
- 1934733-11-5(2,2-difluoro-3-(piperazin-1-yl)propanamide)
- 2059908-63-1(rac-tert-butyl (1R,3S,4R)-3-amino-4-hydroxycyclopentane-1-carboxylate hydrochloride)
- 895005-47-7(5-(2-chlorophenyl)methyl-1-(2,4-dimethylphenyl)-1H,4H,5H-pyrazolo3,4-dpyrimidin-4-one)
Recommended suppliers
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
CN Supplier
Bulk

atkchemica
Gold Member
CN Supplier
Reagent

pengshengyue
Gold Member
CN Supplier
Bulk

Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
CN Supplier
Bulk

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
CN Supplier
Reagent
